4-Nitrochalcone
Overview
Description
4-Nitrochalcone is an organic compound belonging to the chalcone family, characterized by the presence of a nitro group at the fourth position of the phenyl ring. Chalcones are a type of flavonoid, which are naturally occurring compounds found in various plants. The structure of this compound consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, which is responsible for its biological activity and chemical reactivity.
Mechanism of Action
Target of Action
4-Nitrochalcone, a member of the chalcone family, has been found to exhibit promising antitumor activity . The primary targets of this compound are cancer cells, specifically esophageal squamous cell carcinoma (ESCC) cells . These cells are the main focus due to the poor prognosis and low five-year survival rate associated with esophageal cancer .
Mode of Action
This compound interacts with its targets by promoting the accumulation of reactive oxygen species (ROS) and causing G2/M phase arrest in cancer cell lines . This leads to apoptosis, or programmed cell death, effectively inhibiting the growth and proliferation of the cancer cells .
Biochemical Pathways
The action of this compound affects the mTOR pathway . The effectors Raptor and S6K1 show decreased activation, leading to a reduction in protein synthesis .
Pharmacokinetics
It’s worth noting that chalcones, in general, have low water solubility . To improve bioavailability, this compound has been encapsulated as solid lipid nanoparticles .
Result of Action
The result of this compound’s action is the inhibition of tumor growth. In both in vitro and in vivo studies, this compound has shown a dose- and time-dependent anti-tumor activity . Moreover, treatment with this compound resulted in the regression of tumor xenografts in animal models .
Biochemical Analysis
Biochemical Properties
It has been shown to exhibit mutagenic activity, suggesting that it interacts with enzymes, proteins, and other biomolecules in the cell .
Cellular Effects
4-Nitrochalcone has been shown to have anti-tumor activity in vitro . It has been found to be cytotoxic to MCF-7 and MDA-MD-231 breast cancer cells, while having less impact on the non-tumor lineage HB4a . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its observed mutagenic activity suggests that it may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an ethanol or methanol solvent. The reaction is carried out at room temperature or slightly elevated temperatures to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrochalcone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The α,β-unsaturated carbonyl system can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Peracids, osmium tetroxide.
Substitution: Amines, thiols.
Major Products:
Reduction: 4-Amino chalcone.
Oxidation: Epoxides, diols.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
4-Nitrochalcone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Nitrochalcone can be compared with other chalcone derivatives, such as:
4-Methoxychalcone: Contains a methoxy group instead of a nitro group, exhibiting different biological activities.
4-Hydroxychalcone: Contains a hydroxyl group, known for its antioxidant properties.
4-Chlorochalcone: Contains a chlorine atom, showing distinct antimicrobial activities.
Uniqueness: The presence of the nitro group in this compound imparts unique chemical reactivity and biological activity compared to other chalcone derivatives. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZGGAFMGIOIQS-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049211 | |
Record name | 4-Nitrochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2960-55-6, 1222-98-6 | |
Record name | trans-4-Nitrochalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2960-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrochalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chalcone, 4-nitro-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002960556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propen-1-one, 3-(4-nitrophenyl)-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Nitrochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrochalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITROCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT67D88ODY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 4-Nitrochalcone?
A1: this compound, also known as (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, is characterized by a chalcone structure – two aromatic rings connected by an α, β-unsaturated carbonyl system. As the name suggests, a nitro group (-NO2) is present at the para position of one of the phenyl rings.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C15H11NO3, and its molecular weight is 253.25 g/mol.
Q3: How is this compound synthesized?
A3: this compound is commonly synthesized via the base-catalyzed Claisen-Schmidt condensation. This involves reacting acetophenone or a substituted acetophenone with 4-nitrobenzaldehyde in the presence of a base like sodium hydroxide. [, , ] The reaction can be further enhanced by using techniques like microwave irradiation, which has shown to significantly reduce reaction times and potentially increase yields. []
Q4: What spectroscopic data is available for this compound?
A4: Researchers have extensively characterized this compound using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic peaks for the carbonyl group (C=O), nitro group (NO2), and aromatic ring vibrations. Proton Nuclear Magnetic Resonance (1H NMR) provides detailed information about the hydrogen atoms' environment within the molecule, confirming its structure. [, , ]
Q5: Has this compound demonstrated any antitumor activity?
A5: Yes, research suggests that this compound exhibits antitumor activity against various cancer cell lines, including human cervical cancer (HeLa) and melanoma (B16F10) cells. [, , , , ] Studies have explored its potential in combination therapies, such as with hyperthermia, demonstrating a synergistic effect and enhanced efficacy. [] Furthermore, encapsulation in biodegradable nanoparticles, like poly(thioether-ester) nanoparticles, has been investigated to improve delivery and enhance its therapeutic efficacy. [, ]
Q6: How does the structure of this compound contribute to its biological activity?
A6: The α, β-unsaturated carbonyl system in this compound plays a crucial role in its biological activity. This reactive group allows the molecule to interact with various biological targets, potentially through mechanisms like Michael addition. [] Additionally, the presence of the nitro group (-NO2) at the para position on the phenyl ring can influence its electron distribution, potentially impacting its binding affinity to targets and overall activity. [, ]
Q7: Is there any research on the Structure-Activity Relationship (SAR) of this compound and its derivatives?
A7: Yes, several studies have explored the SAR of this compound by synthesizing and evaluating various derivatives. For instance, introducing methoxy (-OCH3) groups onto the acetophenone ring significantly influenced the yield of chalcone synthesis, highlighting the impact of substituents on reactivity. [] Additionally, the nature of substituents on the cinnamic acid moiety during BF3-mediated acylation with phenols played a crucial role in determining the reaction outcome, leading to either chalcone or coumarin derivatives. [] These findings underline the significance of specific substituents and their positions in modulating the reactivity and biological activity of this compound derivatives.
Q8: Are there any studies on the stability of this compound?
A8: While specific stability studies on this compound are limited in the provided literature, its incorporation into nanoparticle formulations suggests efforts to enhance its stability and delivery. [, , ] Encapsulation in materials like beeswax and poly(thioether-ester) nanoparticles aims to protect the compound from degradation and potentially improve its bioavailability. [, ]
Q9: What analytical methods are employed to study this compound?
A9: Researchers commonly employ a range of analytical techniques to characterize and quantify this compound. These include:
- Spectroscopy: Infrared (IR) and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy are vital for structural elucidation and confirmation. [, ]
- Chromatography: Thin Layer Chromatography (TLC) aids in monitoring reactions and assessing the purity of synthesized compounds. [] High-Performance Liquid Chromatography (HPLC) coupled with suitable detectors enables separation, identification, and quantification of this compound and its derivatives, particularly in complex mixtures. []
- Microscopy: Electron microscopy techniques can be utilized to visualize and characterize this compound loaded nanoparticles, providing insights into their size, morphology, and drug distribution. []
Q10: Are there any known environmental concerns associated with this compound?
A10: The provided literature does not contain specific information on the environmental impact or degradation of this compound.
Q11: Does this compound exhibit any catalytic properties?
A11: While this compound itself is not typically used as a catalyst, its synthesis and the reactivity of its derivatives are influenced by various catalysts. For example, iodine has been investigated as a catalyst for this compound synthesis via aldol condensation. [] Moreover, research exploring enantioselective Robinson annulations, where this compound acts as a reactant, heavily relies on catalyst screening and optimization to achieve desired enantiomeric excesses. [] These investigations underscore the importance of catalysts in modulating the reactivity and stereoselectivity of reactions involving this compound and its derivatives.
Q12: What is the historical context of this compound research?
A12: Although a detailed historical account is not provided within the literature excerpts, the research highlights the evolving interest in this compound and its derivatives over time. Early investigations focused on its synthesis and the study of its fundamental chemical properties, including its spectroscopic characteristics and reactivity. [, , ] As research progressed, there was a growing interest in exploring its biological activities, particularly its antitumor potential and mechanisms of action. [, , , , ] This led to investigations into its formulation in drug delivery systems, like nanoparticles, to enhance its therapeutic efficacy and bioavailability. [, , ] The continued exploration of its SAR, through the synthesis and evaluation of novel derivatives, signifies an ongoing effort to optimize its pharmacological properties. [, ]
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